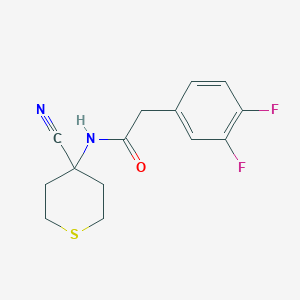

N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide

Beschreibung

BenchChem offers high-quality N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2OS/c15-11-2-1-10(7-12(11)16)8-13(19)18-14(9-17)3-5-20-6-4-14/h1-2,7H,3-6,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBFMCCBUKOTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)NC(=O)CC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide can be represented as follows:

- Molecular Formula : C12H10F2N2OS

- Molecular Weight : 270.29 g/mol

- IUPAC Name : N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide

Synthesis

The synthesis of N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring followed by the introduction of the difluorophenyl group. The final product is usually purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various acetamide derivatives, including those similar to N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide. For example:

- Study Findings : Compounds with thiazole and difluorophenyl moieties exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide has been evaluated using in vitro assays:

- MTT Assay : This assay assesses cell viability and proliferation in cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways .

- Cell Lines Tested : Commonly used cell lines include A549 (lung cancer) and HCT116 (colon cancer). The compound showed promising results with a reduction in cell viability at higher concentrations .

Case Studies

- Case Study on Thiazole Derivatives :

-

Molecular Docking Studies :

- Molecular docking simulations have been performed to predict the binding affinity of N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide to various target proteins involved in cancer progression.

- These studies suggest that the compound may interact effectively with targets such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide is in pharmaceutical research. Its structural characteristics suggest potential activity against various diseases, particularly in the development of novel therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thioamide compounds have shown cytotoxic effects against cancer cell lines, prompting investigations into N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide's efficacy in this area.

Agrochemical Applications

N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide may also find applications in agrochemicals as a potential pesticide or herbicide. The presence of the fluorine atoms can enhance the compound's stability and bioactivity.

Case Study: Herbicidal Activity

Studies on related compounds have demonstrated their effectiveness as herbicides. The unique structure of N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide could provide insights into its potential use in agricultural settings.

Material Science

In material science, this compound can be explored for its properties in creating polymers or as a precursor for synthesizing novel materials. Its thioamide group may contribute to enhanced material characteristics such as thermal stability and mechanical strength.

Data Table: Comparison of Material Properties

| Property | N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide | Similar Compounds |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Variable |

| Solubility | Soluble in organic solvents | Varies |

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via carbodiimide-mediated coupling, a common method for acetamide derivatives. For example, 3,4-difluoroaniline derivatives are condensed with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base. Reaction optimization includes controlling temperature (e.g., 273 K to minimize side reactions) and stoichiometric ratios of reagents . Post-synthesis purification via column chromatography or recrystallization (e.g., from dichloromethane/ethyl acetate mixtures) is critical to isolate high-purity crystals.

Advanced: How do structural features like dihedral angles and hydrogen bonding influence the stability and reactivity of this compound?

Crystallographic studies of analogous compounds (e.g., 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide) reveal that dihedral angles between aromatic rings (e.g., ~66° between 4-bromophenyl and 3,4-difluorophenyl groups) impact molecular packing and conformational flexibility . Intermolecular N–H⋯O hydrogen bonds and weak C–H⋯F interactions stabilize crystal lattices, affecting solubility and melting points. Computational modeling (e.g., density functional theory) can predict how substituents like the cyanothian group alter electronic properties and intermolecular interactions .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR to confirm the acetamide backbone and substituent positions (e.g., fluorine splitting patterns at ~7.0–7.5 ppm for difluorophenyl groups).

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~2200 cm (C≡N stretch from the cyanothian group).

- HPLC/MS : Reverse-phase HPLC with a C18 column and ESI-MS for purity assessment and molecular ion verification.

- X-ray crystallography : For absolute configuration determination, using SHELXL refinement .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar acetamide derivatives?

Discrepancies in bioactivity data (e.g., varying IC values in enzyme inhibition assays) may arise from differences in substituent electronic effects or assay conditions. For example, fluorinated phenyl groups enhance metabolic stability but may reduce solubility. Systematic SAR studies should:

- Compare logP values (via HPLC) to assess lipophilicity.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Validate activity in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Basic: What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?

- pH stability : Perform forced degradation studies in buffers (pH 1–13) at 37°C, monitored via HPLC. Acetamide hydrolysis is pH-dependent, with acidic/basic conditions accelerating degradation.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., melting points >400 K for crystalline derivatives ).

- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products.

Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- ADME prediction : Tools like SwissADME estimate bioavailability (e.g., %ABS = 100 – (logP + 0.5 × TPSA)), where logP >3 and TPSA <60 Å indicate favorable membrane permeability.

- CYP450 inhibition : Molecular docking (AutoDock Vina) into CYP3A4/2D6 active sites to assess metabolic liability.

- Toxicity profiling : QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity risks .

Basic: How can researchers validate the purity of synthesized batches, and what thresholds are acceptable for in vitro studies?

- Purity thresholds : ≥95% by HPLC (UV detection at 254 nm). Impurities >0.1% require identification via LC-MS.

- Residual solvents : GC-MS to ensure compliance with ICH Q3C guidelines (e.g., dichloromethane <600 ppm).

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies mitigate crystallization challenges for structural analysis of this compound?

- Solvent screening : Test polar/non-polar solvent combinations (e.g., DMSO/water or chloroform/hexane).

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- High-throughput crystallization : Use robotic platforms (e.g., CrystalFarm) to screen >100 conditions (pH, additives) .

Basic: What safety precautions are essential when handling fluorinated and cyanated compounds like this?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF from fluorine hydrolysis).

- Waste disposal : Neutralize cyanide-containing waste with NaOCl before disposal .

Advanced: How can substituent modifications (e.g., replacing fluorine with chlorine) improve target selectivity in drug discovery?

- Halogen effects : Fluorine’s electronegativity enhances binding to polar residues (e.g., serine/threonine kinases), while chlorine’s larger van der Waals radius improves hydrophobic pocket interactions.

- Isosteric replacements : Replace 3,4-difluorophenyl with 3-chloro-4-fluorophenyl and compare activity via SPR or microscale thermophoresis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.